molecular formula C12H10N2O B11899054 3-Amino-1-(prop-2-yn-1-yl)quinolin-2(1H)-one

3-Amino-1-(prop-2-yn-1-yl)quinolin-2(1H)-one

Cat. No.: B11899054
M. Wt: 198.22 g/mol
InChI Key: ANCWRQXSEDWOPP-UHFFFAOYSA-N
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Description

3-Amino-1-(prop-2-yn-1-yl)quinolin-2(1H)-one is a heterocyclic compound that features a quinoline core structure with an amino group at the third position and a prop-2-yn-1-yl group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(prop-2-yn-1-yl)quinolin-2(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available quinoline derivatives.

    Functional Group Introduction: The amino group is introduced at the third position of the quinoline ring through nitration followed by reduction.

    Alkylation: The prop-2-yn-1-yl group is introduced via alkylation using propargyl bromide under basic conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(prop-2-yn-1-yl)quinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

3-Amino-1-(prop-2-yn-1-yl)quinolin-2(1H)-one has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-cancer and anti-inflammatory properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biological Studies: It is used in studies to understand its interaction with biological targets such as enzymes and receptors.

Mechanism of Action

The mechanism of action of 3-Amino-1-(prop-2-yn-1-yl)quinolin-2(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the quinoline core can participate in π-π interactions. The prop-2-yn-1-yl group may enhance the compound’s binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    3-Aminoquinoline: Lacks the prop-2-yn-1-yl group, making it less hydrophobic.

    1-(Prop-2-yn-1-yl)quinolin-2(1H)-one: Lacks the amino group, reducing its ability to form hydrogen bonds.

Uniqueness

3-Amino-1-(prop-2-yn-1-yl)quinolin-2(1H)-one is unique due to the presence of both the amino group and the prop-2-yn-1-yl group, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in medicinal chemistry and organic synthesis.

Properties

Molecular Formula

C12H10N2O

Molecular Weight

198.22 g/mol

IUPAC Name

3-amino-1-prop-2-ynylquinolin-2-one

InChI

InChI=1S/C12H10N2O/c1-2-7-14-11-6-4-3-5-9(11)8-10(13)12(14)15/h1,3-6,8H,7,13H2

InChI Key

ANCWRQXSEDWOPP-UHFFFAOYSA-N

Canonical SMILES

C#CCN1C2=CC=CC=C2C=C(C1=O)N

Origin of Product

United States

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